(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a heterocyclic organic molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl group and a 5-methylisoxazole ketone moiety.
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-11-10-15(22-26-11)18(24)23-8-6-13(7-9-23)17-21-20-16(25-17)12-2-4-14(19)5-3-12/h2-5,10,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIWHRFHIAOHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that incorporates functional groups known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 344.37 g/mol
This compound contains a piperidine ring, an oxadiazole moiety, and an isoxazole group, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and isoxazole derivatives exhibit a range of biological activities including:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer and inflammation pathways.
- Receptor Modulation : The compound may interact with various receptors (e.g., acetylcholine receptors), influencing cellular signaling pathways that regulate cell growth and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with two structurally related molecules from the evidence (Table 1), followed by an analysis of key differences.
Key Comparisons
Fluorine’s smaller atomic radius may also reduce steric hindrance, favoring molecular stacking . The 5-methylisoxazole ketone in the target compound contrasts with the thiazole in Compound 4 and the thiophene in the CAS 1208679-08-6 analog. Isoxazole’s oxygen atom increases polarity, which could improve aqueous solubility but reduce membrane permeability relative to sulfur-containing thiazole or thiophene .
Crystallographic Behavior Compound 4 () crystallizes in a triclinic system (P¯I symmetry) with two independent molecules in the asymmetric unit. However, the absence of a thiazole or triazole ring in the target may alter packing efficiency .
Biological Activity Implications While biological data for the target compound are unavailable, structural analogs provide clues. The 1,3,4-oxadiazole moiety is associated with antimicrobial and anticancer activities due to its ability to engage in hydrogen bonding. The 4-fluorophenyl group may enhance binding affinity to hydrophobic enzyme pockets compared to non-halogenated substituents . The thiophene-containing analog () lacks fluorine but incorporates a sulfur atom, which could confer distinct electronic interactions in biological systems. Thiophene’s aromaticity might favor π-π stacking interactions absent in the target’s isoxazole group .
Synthetic Considerations
- Compound 4 () was synthesized in high yields via cyclization reactions, suggesting that the target compound’s synthesis could follow similar pathways. However, the presence of isoxazole instead of thiazole may require modified reaction conditions (e.g., different catalysts or solvents) to optimize yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
